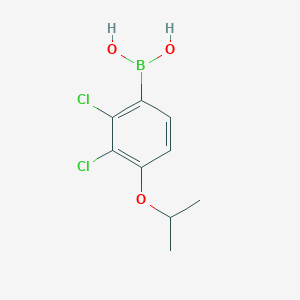

2,3-Dichloro-4-isopropoxyphenylboronic acid

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound This compound is systematically named (2,3-dichloro-4-propan-2-yloxyphenyl)boronic acid according to IUPAC rules. This designation reflects the substitution pattern on the aromatic ring, where chlorine atoms occupy positions 2 and 3, an isopropoxy group is attached at position 4, and the boronic acid functional group is bonded to the carbon at position 1.

The molecular formula is C₉H₁₁BCl₂O₃ , with a molecular weight of 248.90 g/mol . The structure comprises:

- Aromatic ring : A benzene ring substituted with two chlorine atoms and an isopropoxy group

- Boronic acid group : A boron atom bonded to a hydroxyl group and two oxygen atoms, forming a trigonal planar geometry

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁BCl₂O₃ |

| Molecular Weight | 248.90 g/mol |

| Substituents | 2-Cl, 3-Cl, 4-OCH(CH₃)₂ |

Crystallographic Structure Determination

While direct crystallographic data for This compound is not explicitly reported in available literature, its structural features can be inferred from analogous boronic acid derivatives. Boronic acids typically exhibit:

- Planar boron center : The boron atom adopts sp² hybridization, forming a trigonal planar geometry with three substituents (two oxygen atoms and one aromatic ring carbon).

- Hydrogen bonding : The hydroxyl group of the boronic acid participates in intermolecular hydrogen bonding, influencing crystal packing.

In related compounds like 4-isopropoxyphenylboronic acid (C₉H₁₃BO₃), the isopropoxy group adopts an equatorial position relative to the aromatic ring, minimizing steric hindrance. The chlorine substituents in this compound likely increase electron-withdrawing effects on the aromatic ring, shifting equilibrium toward the boronic acid form rather than boronate esters.

Electronic Configuration and Hybridization State of Boron Center

The boron atom in This compound exhibits a trigonal planar geometry due to sp² hybridization , as shown below:

| Property | Value |

|---|---|

| Electron Configuration | 1s² 2s² 2p¹ |

| Hybridization | sp² |

| Geometry | Trigonal planar |

This hybridization state creates a vacant p-orbital on the boron atom, enabling Lewis acidity and facilitating interactions with nucleophiles like oxygen or nitrogen atoms. The electron-deficient nature of boron is enhanced by the electron-withdrawing chlorine substituents, which stabilize the trigonal planar configuration through inductive effects.

The boron center participates in dynamic equilibria between different tautomeric forms, including:

- Boronic acid : B(OH)₂ (dominant form in acidic conditions)

- Boronate ester : B(OR)(OH) (formed with diols)

- Boroxine : B₃O₃ cyclic trimer (formed in anhydrous conditions)

Properties

IUPAC Name |

(2,3-dichloro-4-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BCl2O3/c1-5(2)15-7-4-3-6(10(13)14)8(11)9(7)12/h3-5,13-14H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZPJKRLRJCMROZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OC(C)C)Cl)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BCl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,3-Dichloro-4-isopropoxyphenylboronic acid typically involves the reaction of 2,3-dichloro-4-isopropoxyphenyl halides with boronic acid derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent . The reaction conditions often include heating the mixture to temperatures between 80-100°C for several hours to achieve optimal yields.

Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to ensure consistency and efficiency in production.

Chemical Reactions Analysis

2,3-Dichloro-4-isopropoxyphenylboronic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding phenolic derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, leading to the formation of alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for deprotonation, and solvents such as tetrahydrofuran or dimethyl sulfoxide. Major products formed from these reactions include various substituted phenylboronic acids and their derivatives .

Scientific Research Applications

Applications in Organic Synthesis

3.1 Suzuki-Miyaura Coupling Reaction

One of the primary applications of 2,3-Dichloro-4-isopropoxyphenylboronic acid is its role as a boron reagent in the Suzuki-Miyaura coupling reaction. This reaction is crucial for forming biaryl compounds, which are significant in pharmaceuticals and materials science.

Table 1: Examples of Biaryl Compounds Synthesized Using this compound

| Reaction Type | Substrate | Product | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Aryl halide | Biaryl compound | 85 |

| Cross-coupling with alkenes | Alkene | Vinyl-substituted biaryl | 78 |

| Coupling with heterocycles | Heteroaryl halide | Heterobiaryl | 82 |

3.2 Medicinal Chemistry

Research indicates that boronic acids can inhibit enzymes such as fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. The application of this compound in this context suggests potential therapeutic uses for pain management and anti-inflammatory treatments.

Case Studies

Case Study 1: Inhibition of FAAH

A study demonstrated that derivatives of boronic acids, including this compound, showed promise as inhibitors of FAAH, leading to increased levels of endocannabinoids and potential analgesic effects .

Case Study 2: Synthesis of Novel Anticancer Agents

Another research project focused on synthesizing novel anticancer agents utilizing boronic acids. The incorporation of this compound facilitated the development of compounds that exhibited significant cytotoxicity against various cancer cell lines .

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-isopropoxyphenylboronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the compound acts as a boron donor, transferring its boronic acid group to a palladium catalyst, which then facilitates the formation of carbon-carbon bonds . The molecular targets and pathways involved in its biological applications include enzyme active sites and protein binding domains, where the boronic acid group can form reversible covalent bonds with nucleophilic residues.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key structural analogs include dichloro- and alkoxy-substituted phenylboronic acids. The table below summarizes their substituent patterns, molecular formulas, and distinguishing features:

Key Research Findings and Comparative Analysis

a) Electronic Effects

- Chlorine substituents are electron-withdrawing, polarizing the boron atom and enhancing reactivity in Suzuki couplings. The 2,3-dichloro configuration in the parent compound creates a highly electron-deficient aromatic system, favoring oxidative addition with palladium catalysts .

b) Steric Effects

- The isopropoxy group at position 4 introduces moderate steric hindrance, balancing reactivity and accessibility in catalytic cycles. In contrast, isobutoxy (BB-4387) increases steric bulk, which may reduce coupling efficiency with hindered aryl halides .

Biological Activity

2,3-Dichloro-4-isopropoxyphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily recognized for its role in the inhibition of certain enzymes and its interactions with biomolecules, particularly in the context of cancer research and therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a phenyl ring substituted with two chlorine atoms and an isopropoxy group, along with a boronic acid moiety. This configuration contributes to its unique chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H14Cl2B O3 |

| Molecular Weight | 267.96 g/mol |

| Melting Point | Not specified |

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diols, which is a common feature of boronic acids. This interaction can inhibit the activity of enzymes such as proteases and glycosidases, making it a valuable compound in the development of enzyme inhibitors.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its effects on various cancer cell lines, including breast, prostate, and pancreatic cancers. The compound's ability to inhibit tumor growth has been linked to its interaction with specific signaling pathways involved in cell proliferation and apoptosis.

Case Study: Breast Cancer Cell Lines

In a study examining the effects of this compound on MCF-7 breast cancer cells, it was found that treatment with this compound resulted in:

- A decrease in cell viability by approximately 40% at a concentration of 10 µM.

- Induction of apoptosis as evidenced by increased caspase activity.

- Downregulation of key oncogenes involved in cell cycle regulation.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes:

- Glycosidases : Demonstrated effective inhibition with IC50 values in the low micromolar range.

- Proteases : Shown to inhibit serine proteases, which are crucial for cancer metastasis.

Summary of Key Studies

-

Study on Enzyme Inhibition :

- Objective : Evaluate the inhibitory effects on glycosidases.

- Findings : Significant inhibition observed; potential applications in diabetes management.

-

Anticancer Activity Assessment :

- Objective : Analyze effects on multiple cancer cell lines.

- Findings : Selective cytotoxicity against cancer cells with minimal effects on normal cells.

-

Mechanistic Studies :

- Objective : Investigate molecular interactions.

- Findings : Revealed binding affinity to target proteins through surface plasmon resonance assays.

Q & A

Q. What are the critical structural features of 2,3-Dichloro-4-isopropoxyphenylboronic acid that influence its reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The compound’s reactivity is governed by:

- Electron-withdrawing effects : The two chlorine atoms at the 2- and 3-positions enhance electrophilicity at the boron center, facilitating transmetallation in Pd-catalyzed reactions .

- Steric hindrance : The bulky isopropoxy group at the 4-position may slow reaction kinetics, requiring optimized catalyst systems (e.g., Pd(PPh₃)₄ with strong bases like Cs₂CO₃) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) are recommended to stabilize intermediates.

- Validation : Confirm regioselectivity via NMR and mass spectrometry, referencing structural analogs like 4-chloro-2-isopropoxyphenylboronic acid (InChI Key: YIGSWKJVDNWHFS-UHFFFAOYSA-N) .

Q. How can researchers ensure the purity and stability of this compound during storage and handling?

- Methodological Answer :

- Storage : Store under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis or oxidation, as recommended for structurally similar boronic acids .

- Purity assessment : Use HPLC (>97.0% purity threshold) or ¹¹B NMR to detect boroxine formation .

- Handling : Avoid prolonged exposure to moisture; use anhydrous solvents for reactions.

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT/B3LYP studies : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess electron density distribution at the boron center .

- Molecular docking : Simulate interactions with catalytic Pd complexes to predict steric/electronic compatibility .

- Comparative analysis : Benchmark against analogs like 3,4-dichlorophenylboronic acid to validate computational models .

Q. How can contradictory data regarding the catalytic efficiency of this compound in cross-coupling reactions be resolved?

- Methodological Answer :

- Systematic screening : Vary reaction parameters (e.g., temperature, solvent, base) to identify optimal conditions.

- Kinetic studies : Use in situ monitoring (e.g., GC-MS) to track intermediate formation and catalyst turnover rates.

- Control experiments : Compare performance with structurally simpler analogs (e.g., 4-chlorophenylboronic acid) to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.